molecular formula C23H19ClN4O B2622367 (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 392321-55-0

(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2622367
CAS No.: 392321-55-0
M. Wt: 402.88
InChI Key: LZPSNUXBZOPIIF-AFUMVMLFSA-N
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Description

(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core structure, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with 3-chloroaniline under conditions that promote nucleophilic substitution.

    Formation of the Imine Group: The final step involves the condensation of the intermediate product with p-tolualdehyde to form the imine group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert imine groups to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s structure suggests potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared to other pyrido[1,2-a]pyrimidin-4-one derivatives, such as:

Uniqueness

The unique features of this compound include its specific (E)-configuration and the combination of substituents, which may confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-chloroanilino)-9-methyl-3-[(4-methylphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O/c1-15-8-10-18(11-9-15)25-14-20-21(26-19-7-3-6-17(24)13-19)27-22-16(2)5-4-12-28(22)23(20)29/h3-14,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPSNUXBZOPIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(N=C3C(=CC=CN3C2=O)C)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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